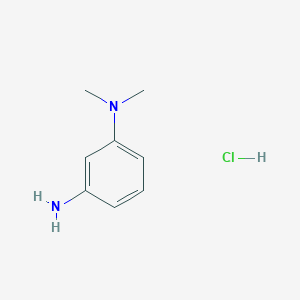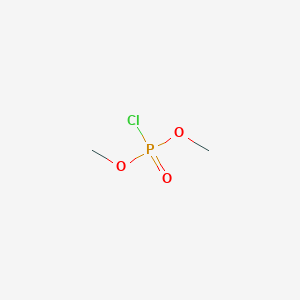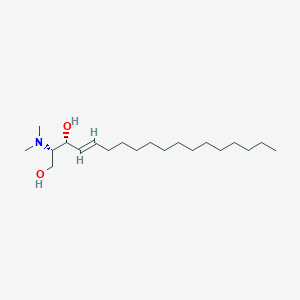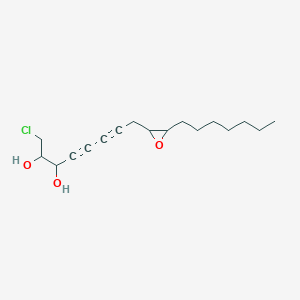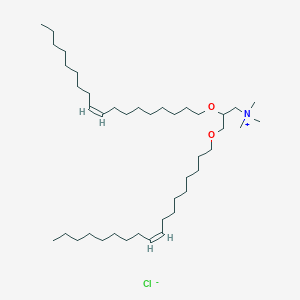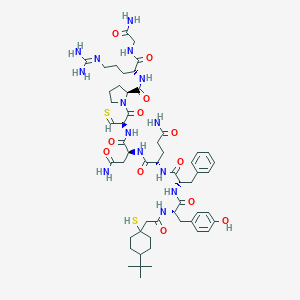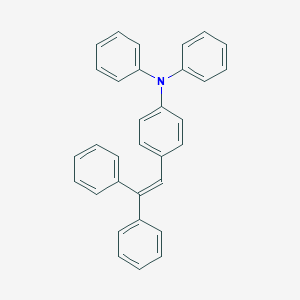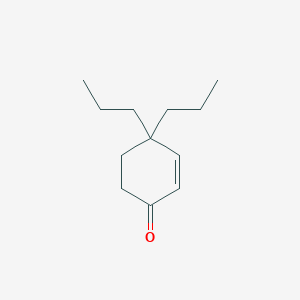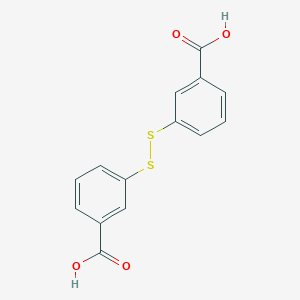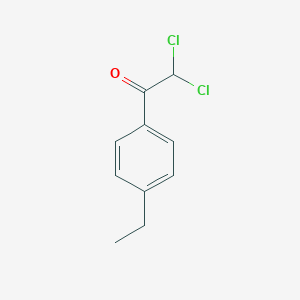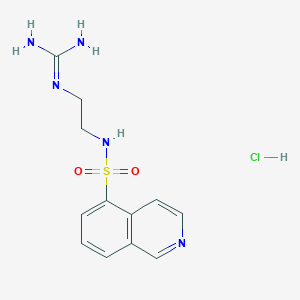
N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivatives, including the hydrochloride form, involves preparing novel series of compounds that possess vasodilatory activity. These compounds have been synthesized and evaluated for their pharmacological effects, particularly in inducing vasodilation when injected into the femoral artery of dogs (Morikawa, Sone, & Asano, 1989).
Molecular Structure Analysis
The structural analyses of similar compounds reveal that alterations in the molecular structure, such as the replacement of a naphthalene ring with an isoquinoline ring, can significantly change the compound's pharmacological profile, retaining the ability to inhibit protein kinases without antagonizing calmodulin (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Chemical Reactions and Properties
Isoquinolinesulfonamides, including N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride, have been found to inhibit cyclic nucleotide-dependent protein kinases significantly, suggesting a direct interaction with the active center of these enzymes. This interaction underpins their use in modulating vasodilatory responses and potentially other pharmacological actions (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystallinity, and stability, are crucial for their pharmacological application. However, specific details on the physical properties of N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride were not available in the searched literature.
Chemical Properties Analysis
N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride and related compounds show potent vasodilatory activity and act as selective inhibitors of cyclic nucleotide-dependent protein kinases. These chemical properties are significant for their mechanism of action, contributing to their pharmacological effects without impacting cardiac function (Asano, Hidaka, & Sasaki, 1984).
Wissenschaftliche Forschungsanwendungen
-
Biochemistry and Molecular Biology
- Application : This compound is used in the study of macrophage-mediated oxidation of low-density lipoprotein (LDL), which is considered to be of major importance in early atherogenesis .
- Method : The compound is used in in vitro studies, using mouse peritoneal macrophages (MPMs) and the J-774 A.1 macrophage-like cell line .
- Results : The study found that the compound inhibited superoxide release from MPMs in response to phorbol 12-myristate 13-acetate, or to LDL when added together with copper ions, by up to 60%. Translocation of P-47, a cytosolic component of NADPH oxidase to the plasma membrane was substantially inhibited .
-
Microbiology
- Application : The compound is used in the inhibition and elimination of microbial biofilms .
- Method : The compound is used in the study of guanidine-functional methacrylate polymers to disperse and eradicate both monomicrobial and polymicrobial biofilms in vitro .
- Results : The study found that the compound was effective in dispersing and eradicating biofilms .
-
Pharmaceutical Sciences
- Application : This compound is used in the development of cationic polysaccharide conjugates as antibiotic adjuvants .
- Method : The compound is used in the synthesis of novel cationic polysaccharide conjugates .
- Results : The study found that these conjugates could potentially be used to resensitize multi-drug resistant bacteria to existing antibiotics .
-
Pharmaceutical Sciences
- Application : This compound is used in the development of cationic polysaccharide conjugates as antibiotic adjuvants .
- Method : The compound is used in the synthesis of novel cationic polysaccharide conjugates .
- Results : The study found that these conjugates could potentially be used to resensitize multi-drug resistant bacteria to existing antibiotics .
-
Biochemistry
- Application : The compound is used in the study of DNA structures .
- Method : The compound is used in the synthesis of non-natural nucleoside analogues .
- Results : The study found that N-(guanidinoethyl)-2′-deoxy-5-methylisocytidine exhibits selective recognition of a CG interrupting site and potentiates the formation of anti-parallel triplexes .
-
Pharmaceutical Testing
-
Pharmaceutical Sciences
- Application : This compound is used in the development of cationic polysaccharide conjugates as antibiotic adjuvants .
- Method : The compound is used in the synthesis of novel cationic polysaccharide conjugates .
- Results : The study found that these conjugates could potentially be used to resensitize multi-drug resistant bacteria to existing antibiotics .
-
Biochemistry
- Application : The compound is used in the study of DNA structures .
- Method : The compound is used in the synthesis of non-natural nucleoside analogues .
- Results : The study found that N-(guanidinoethyl)-2′-deoxy-5-methylisocytidine exhibits selective recognition of a CG interrupting site and potentiates the formation of anti-parallel triplexes .
-
Pharmaceutical Testing
Safety And Hazards
The safety and hazards associated with “N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride” are not detailed in the retrieved data. It’s important to handle all chemicals with appropriate safety measures.
Zukünftige Richtungen
The future directions for “N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride” are not explicitly mentioned in the retrieved data. However, the study of related compounds for their potential in modulating immune responses suggests possible avenues for future research1. Additionally, the development of novel strategies to resensitize multidrug-resistant bacteria to existing antibiotics using similar compounds indicates another potential direction5.
Eigenschaften
IUPAC Name |
2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S.ClH/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11;/h1-5,8,17H,6-7H2,(H4,13,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGJQAFPKZZOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919108 | |
| Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride | |
CAS RN |
92564-34-6 | |
| Record name | HA-1004 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092564346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



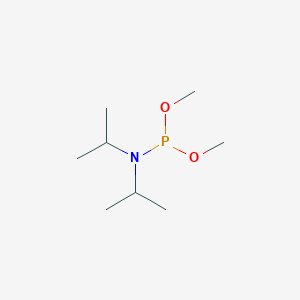
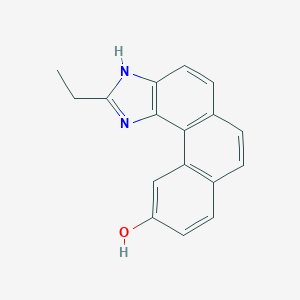
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)
